Phenyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate
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Overview
Description
Phenyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate typically involves the reaction of phenyl isothiocyanate with glycine in the presence of a base. This reaction forms the thiazolidine ring through a cyclization process . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidines .
Scientific Research Applications
Phenyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Phenyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Found in various biologically active molecules, including antibiotics and anticancer agents.
1,3,4-Thiadiazole: Exhibits antimicrobial and anticancer activities.
Uniqueness
Phenyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
105626-08-2 |
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Molecular Formula |
C10H7NO4S |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
phenyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C10H7NO4S/c12-8-6-16-10(14)11(8)9(13)15-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
CQMHIIZQRQSDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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